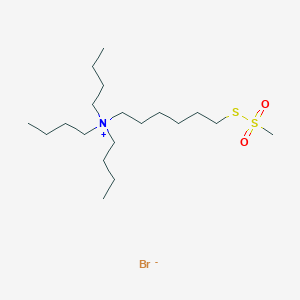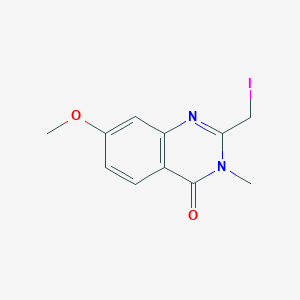![molecular formula C12H24O3Si B13852323 1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol: is a biochemical compound with the molecular formula C12H24O3Si and a molecular weight of 244.40 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol involves several steps. One common method includes the chlorination of 1,5-anhydro-4,6-O-benzylidene-2,3-dideoxy-3-nitro-D-arabino-hex-1-enitol in cyclic ethers such as tetrahydrofuran . This reaction is stereoselective and can yield various glycopyranoside derivatives depending on the solvent used .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is typically produced in research laboratories under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions include various glycopyranoside derivatives and other modified hexitol compounds .
Applications De Recherche Scientifique
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol is used in several scientific research applications, including:
Biology: It serves as a biochemical tool in studying carbohydrate metabolism and related pathways.
Medicine: Research involving this compound can provide insights into potential therapeutic targets and drug development.
Industry: The compound is used in the synthesis of various biochemical derivatives for research purposes.
Mécanisme D'action
The mechanism of action of 1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol involves its interaction with specific enzymes and molecular targets. For example, it is a substrate for the enzyme amyloglucosidase (AMG), and its hydrolysis kinetics have been studied using NMR spectroscopy . The compound’s effects are mediated through its interactions with these enzymes and the subsequent biochemical pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Anhydro-2,6-dideoxy-3,4-di-O-methyl-1-(tributylstannyl)-L-arabino-hex-1-enitol
- 1,5-Anhydro-2,3-dideoxy-3-fluoropentitol
- 1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-3-nitro-D-arabino-hex-1-enitol
Uniqueness
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol is unique due to its specific structural modifications, which confer distinct chemical properties and reactivity. These modifications make it a valuable tool in biochemical research, particularly in studies involving enzyme-substrate interactions and carbohydrate metabolism.
Propriétés
Formule moléculaire |
C12H24O3Si |
|---|---|
Poids moléculaire |
244.40 g/mol |
Nom IUPAC |
(2S,3S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-7,10-11,13H,8-9H2,1-5H3/t10-,11-/m0/s1 |
Clé InChI |
DUVZTYKUZSSFEO-QWRGUYRKSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@H](C=CCO1)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C(C=CCO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


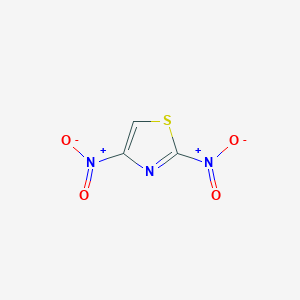
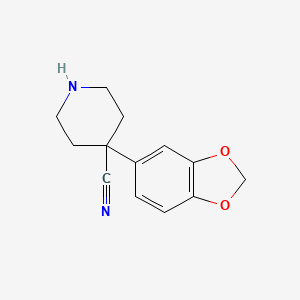
![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
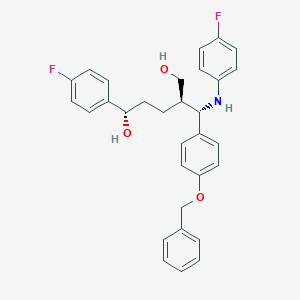

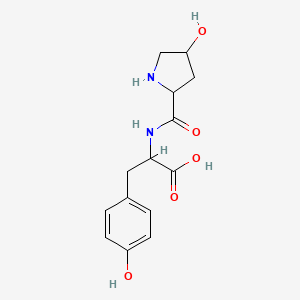

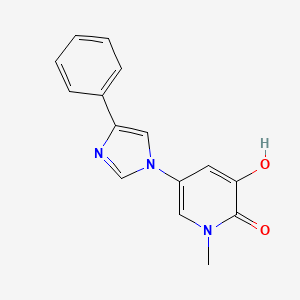
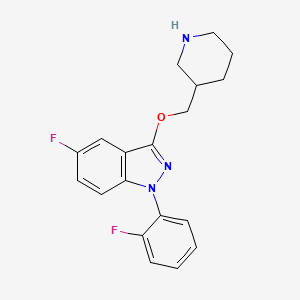
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
